

# (S,R,S)-AHPC-Me Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: (S,R,S)-AHPC-Me hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

**(S,R,S)-AHPC-Me hydrochloride**, also known as VHL ligand 2 hydrochloride, is a pivotal chemical probe used in the field of targeted protein degradation. Its primary application lies in its role as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This property allows it to be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to selectively eliminate disease-causing proteins.

This technical guide provides a comprehensive overview of the structure, properties, and application of **(S,R,S)-AHPC-Me hydrochloride**, with a focus on its use in the synthesis of the BET degrader ARV-771 and the subsequent biological evaluation.

## Core Properties and Structure

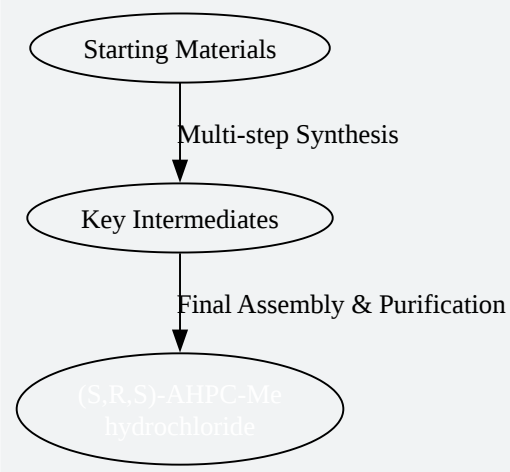
**(S,R,S)-AHPC-Me hydrochloride** is a complex organic molecule with a defined stereochemistry that is crucial for its binding to the VHL E3 ligase complex.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value	Reference
IUPAC Name	(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride	[4]
Synonyms	(S,R,S)-AHPC-Me HCl, VHL ligand 2 hydrochloride, E3 ligase Ligand 1	[3]
Molecular Formula	C <sub>23</sub> H <sub>33</sub> ClN <sub>4</sub> O <sub>3</sub> S	[5]
Molecular Weight	481.05 g/mol	[5]
Appearance	Solid powder	[4]
Purity	Typically >95%	[6][7]
Storage	Store at -20°C, sealed and away from moisture.	[6]

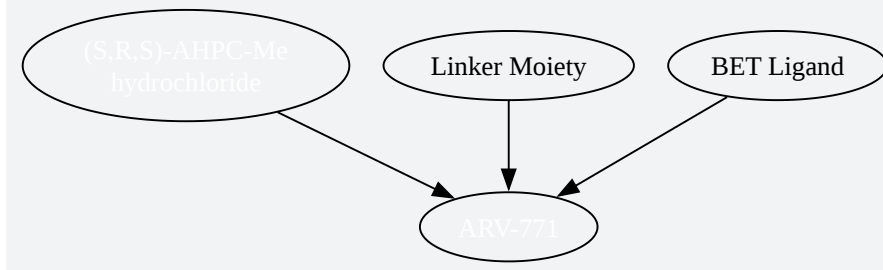
## Synthesis and Application in PROTACs

**(S,R,S)-AHPC-Me hydrochloride** serves as a critical building block for the synthesis of PROTACs that recruit the VHL E3 ligase. A prominent example of its application is in the creation of ARV-771, a potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3]

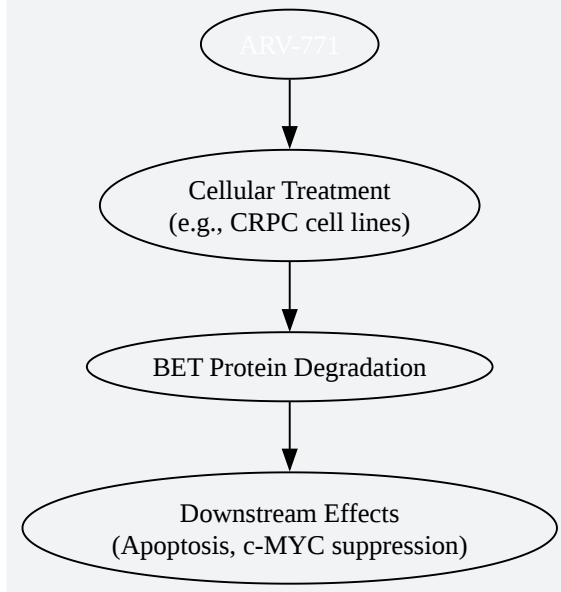
## Synthesis of (S,R,S)-AHPC-Me hydrochloride



## PROTAC Synthesis (ARV-771)

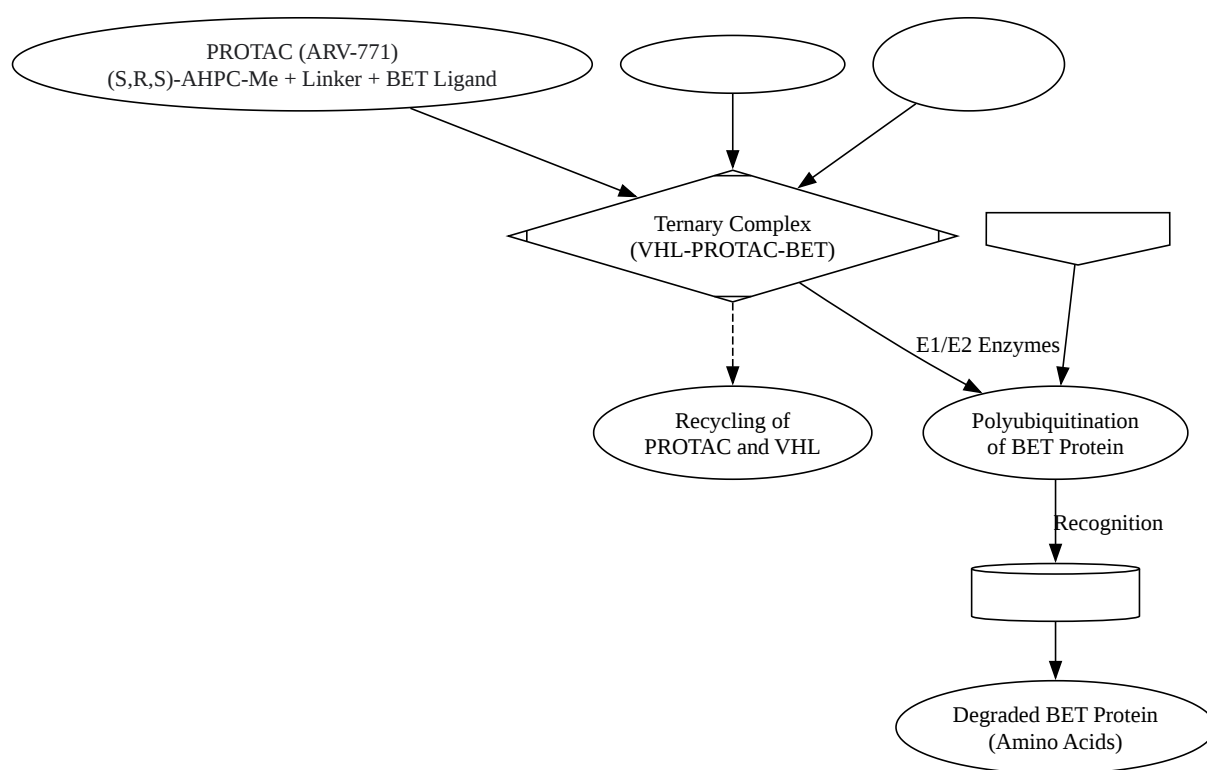


## Biological Application

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## Signaling Pathway: PROTAC-mediated Protein Degradation

The mechanism of action for a PROTAC like ARV-771, which utilizes (S,R,S)-AHPC-Me as its VHL ligand, involves the hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome pathway.



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## Experimental Protocols

### Synthesis of ARV-771 using (S,R,S)-AHPC-Me hydrochloride

This protocol outlines the final coupling step in the synthesis of ARV-771. A detailed, step-by-step synthesis for **(S,R,S)-AHPC-Me hydrochloride** is not publicly available in the searched literature, however, it can be procured from various chemical suppliers.

Materials:

- **(S,R,S)-AHPC-Me hydrochloride**
- Appropriate BET-binding moiety with a linker terminating in a carboxylic acid
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve the BET-binding moiety-linker construct, **(S,R,S)-AHPC-Me hydrochloride**, and DIPEA in anhydrous DMF.
- Cool the mixture to 0°C.
- Add HATU to the reaction mixture.

- Allow the reaction to warm to room temperature and stir for approximately 20 minutes.
- Monitor the reaction completion using LC-MS.
- Once complete, partition the mixture between ethyl acetate and water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude residue by preparative HPLC to yield ARV-771.

## Western Blot for BET Protein Degradation

This protocol is for assessing the degradation of BET proteins (BRD2, BRD3, and BRD4) in castration-resistant prostate cancer (CRPC) cell lines (e.g., 22Rv1, VCaP) following treatment with ARV-771.<sup>[8]</sup>

Materials:

- CRPC cell lines
- ARV-771
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: Anti-BRD2, Anti-BRD3, Anti-BRD4, and a loading control (e.g., Anti-GAPDH or Anti- $\beta$ -actin)

- HRP-conjugated secondary antibody
- ECL detection reagent

Procedure:

- Seed CRPC cells and allow them to adhere overnight.
- Treat cells with varying concentrations of ARV-771 for the desired time (e.g., 16 hours).
- Lyse the cells and quantify the protein concentration using a BCA assay.
- Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an ECL detection system.
- Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.

## c-MYC ELISA

This protocol measures the suppression of the downstream effector c-MYC in response to BET protein degradation by ARV-771.[\[8\]](#)

Materials:

- CRPC cell lines (e.g., 22Rv1)
- ARV-771
- Human c-MYC ELISA Kit (e.g., from RayBiotech or Abcam)[\[9\]](#)[\[10\]](#)

- Plate reader

Procedure:

- Seed cells in a 96-well plate and allow them to adhere.
- Treat cells with a serial dilution of ARV-771 for a specified time (e.g., 16 hours).[\[8\]](#)
- Lyse the cells according to the ELISA kit manufacturer's instructions.
- Perform the ELISA by adding standards and cell lysates to the antibody-coated plate.
- Add the detection antibody, followed by the HRP-conjugate and substrate.
- Stop the reaction and measure the absorbance at 450 nm using a plate reader.
- Calculate the c-MYC concentration based on the standard curve.

## Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of ARV-771 on the viability of CRPC cell lines.

Materials:

- CRPC cell lines
- ARV-771
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed cells in a 96-well plate.
- Treat cells with a serial dilution of ARV-771 for a specified time (e.g., 72 hours).[\[8\]](#)
- Equilibrate the plate to room temperature.



- Add CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker to induce cell lysis.
- Incubate at room temperature to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Calculate cell viability relative to vehicle-treated control cells.

## Conclusion

**(S,R,S)-AHPC-Me hydrochloride** is a fundamental tool for researchers engaged in the development of PROTACs. Its high affinity for the VHL E3 ligase enables the creation of potent and selective protein degraders like ARV-771. The experimental protocols provided herein offer a framework for the synthesis and evaluation of such compounds, facilitating further advancements in the field of targeted protein degradation.

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